molecular formula C9H14ClN3 B1654188 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride CAS No. 2126176-89-2

2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

Cat. No.: B1654188
CAS No.: 2126176-89-2
M. Wt: 199.68
InChI Key: DXRSRWCOJLWQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound name indicates the presence of a pyrazolo[1,5-a]pyrazine core structure, where the pyrazole and pyrazine rings are fused through the 1,5-positions. The prefix "4H,5H,6H,7H" designation explicitly indicates the saturation pattern of the pyrazine ring, specifying that positions 4, 5, 6, and 7 contain hydrogen atoms rather than participating in aromatic delocalization. This nomenclature distinguishes the compound from its fully aromatic analogs and provides clear structural information about the degree of saturation within the bicyclic framework.

The cyclopropyl substituent at the 2-position represents a key structural modification that significantly influences the compound's properties. According to International Union of Pure and Applied Chemistry rules, the numbering system begins with the nitrogen atoms in the pyrazole ring, with the cyclopropyl group occupying the 2-position of the fused system. The hydrochloride designation indicates that the compound exists as a salt form, where the basic nitrogen atom has been protonated and paired with a chloride counterion to enhance stability and solubility characteristics.

Alternative nomenclature systems may refer to this compound as 2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride, emphasizing the tetrahydro nature of the pyrazine ring. This naming convention provides equivalent structural information while using slightly different formatting that may appear in various chemical databases and literature sources. The systematic name accurately reflects the compound's structural complexity and provides unambiguous identification within chemical literature and regulatory frameworks.

Molecular Formula and Weight Analysis

The molecular composition of this compound can be precisely described through its empirical formula and associated molecular weight calculations. The free base form of the compound exhibits the molecular formula C₉H₁₃N₃, indicating a composition of nine carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms. This formula reflects the presence of the bicyclic pyrazolo[1,5-a]pyrazine core structure combined with the cyclopropyl substituent, providing a molecular framework that balances aromatic character with aliphatic functionality.

The calculated molecular weight of the free base form equals 163.22 grams per mole, derived from the summation of atomic weights according to the molecular formula. When considering the hydrochloride salt form, the addition of hydrogen chloride increases the molecular weight accordingly. The parent tetrahydropyrazolo[1,5-a]pyrazine hydrochloride system without the cyclopropyl substituent exhibits a molecular weight of 159.62 grams per mole with the formula C₆H₁₀ClN₃. This comparison demonstrates the molecular weight contribution of the cyclopropyl substituent and provides insight into structure-property relationships within this chemical series.

Property Free Base Parent Hydrochloride
Molecular Formula C₉H₁₃N₃ C₆H₁₀ClN₃
Molecular Weight 163.22 g/mol 159.62 g/mol
Carbon Content 66.24% 45.16%
Hydrogen Content 8.03% 6.32%
Nitrogen Content 25.73% 26.32%

The elemental composition analysis reveals important insights into the compound's chemical character. The relatively high nitrogen content of approximately 25.73% in the free base form reflects the presence of three nitrogen atoms within a relatively small molecular framework. This nitrogen-rich composition contributes to the compound's basic properties and potential for hydrogen bonding interactions. The carbon content of 66.24% indicates a substantial organic framework, while the hydrogen content of 8.03% suggests moderate saturation consistent with the tetrahydropyrazine ring system and cyclopropyl substituent.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis provides fundamental insights into the solid-state structure and molecular geometry of pyrazolo[1,5-a]pyrazine derivatives. While specific X-ray diffraction data for this compound remains limited in the available literature, related compounds within the pyrazolo[1,5-a]pyrazine family have been extensively characterized through crystallographic methods. Studies of structurally similar compounds reveal important patterns in molecular packing and intermolecular interactions that likely apply to the cyclopropyl-substituted derivative.

Crystal structure determination of related pyrazolo[3,4-b]pyrazine compounds demonstrates the planar nature of the fused ring systems and provides insight into hydrogen bonding patterns characteristic of these heterocyclic frameworks. The pyrazolo[3,4-b]pyrazine core exhibits minimal deviation from planarity, with root mean square deviations typically less than 0.025 Angstroms for the fitted atoms. These findings suggest that the pyrazolo[1,5-a]pyrazine isomer likely maintains similar structural rigidity and planarity, contributing to its chemical stability and potential for π-π stacking interactions in the solid state.

Intermolecular hydrogen bonding patterns observed in crystallographic studies of related compounds provide valuable insights into the likely solid-state behavior of the hydrochloride salt form. Crystal structures consistently reveal the formation of hydrogen-bonded networks involving nitrogen atoms and any available hydrogen bond donors or acceptors. In the case of hydrochloride salts, the protonated nitrogen center serves as a hydrogen bond donor, while the chloride anion acts as an acceptor, creating ionic interactions that stabilize the crystal lattice and influence solubility properties.

The predicted collision cross section data for the free base form provides additional structural information derived from computational modeling approaches. Mass spectrometry-based collision cross section measurements offer insights into the gas-phase conformation and molecular size, with predicted values ranging from 134.8 to 160.6 Ų depending on the specific adduct formation conditions. These measurements complement crystallographic data by providing information about molecular flexibility and conformational behavior under different environmental conditions.

Adduct Type m/z Predicted Collision Cross Section (Ų)
[M+H]⁺ 164.11823 143.3
[M+Na]⁺ 186.10017 152.7
[M-H]⁻ 162.10367 145.7
[M+NH₄]⁺ 181.14477 157.0
[M+K]⁺ 202.07411 147.7

Tautomeric Forms and Protonation States

The tautomeric behavior of pyrazolo[1,5-a]pyrazine systems represents a fundamental aspect of their chemical identity that significantly influences reactivity and biological activity. Pyrazole-containing heterocycles exhibit complex tautomeric equilibria, particularly involving annular prototropic tautomerism where hydrogen atoms migrate between nitrogen centers within the ring system. In the case of 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, the presence of multiple nitrogen atoms creates opportunities for various tautomeric forms that depend on environmental conditions such as solvent polarity, temperature, and intermolecular interactions.

Annular prototropic tautomerism in pyrazole systems involves the migration of the hydrogen atom between the two nitrogen atoms in the pyrazole ring, resulting in positional isomers that exhibit different chemical and physical properties. The tautomeric equilibrium position depends significantly on the substitution pattern and electronic effects of substituents attached to the pyrazole ring. The cyclopropyl group at the 2-position may influence the tautomeric preference through both steric and electronic effects, potentially stabilizing specific tautomeric forms through conformational constraints or electronic donation patterns.

Computational studies of related pyrazole systems demonstrate that solvent effects play a crucial role in determining tautomeric ratios and activation barriers for interconversion processes. In polar solvents such as dimethyl sulfoxide or water, tautomers with higher dipole moments tend to be stabilized relative to less polar forms. The presence of hydrogen-bonding solvents can significantly reduce activation barriers for tautomeric interconversion by facilitating proton transfer through solvent-mediated mechanisms. These observations suggest that the tautomeric behavior of 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine will be highly dependent on the specific environmental conditions encountered during synthesis, isolation, and storage.

The protonation state of the compound represents another critical aspect of its chemical identity, particularly in the hydrochloride salt form. The pyrazolo[1,5-a]pyrazine system contains multiple nitrogen atoms with different basicities, creating opportunities for selective protonation depending on solution conditions. The sp³-hybridized nitrogen atom in the saturated pyrazine ring typically exhibits higher basicity compared to the sp²-hybridized nitrogen atoms in the aromatic pyrazole ring. Consequently, protonation preferentially occurs at the saturated nitrogen center, leading to the formation of a quaternary ammonium ion that is stabilized by the chloride counterion in the hydrochloride salt form.

Comparative Analysis of Free Base versus Hydrochloride Salt Forms

The transformation from free base to hydrochloride salt form represents a fundamental modification that dramatically alters the physicochemical properties of 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine. The free base form exhibits neutral charge distribution and relies primarily on van der Waals forces and potential hydrogen bonding for intermolecular interactions. In contrast, the hydrochloride salt introduces ionic character through the formation of a quaternary ammonium-chloride ion pair, fundamentally changing solubility profiles, stability characteristics, and crystallization behavior.

Solubility represents one of the most significant differences between the free base and hydrochloride salt forms. The ionic nature of the hydrochloride salt typically results in enhanced water solubility compared to the neutral free base, which tends to exhibit greater solubility in organic solvents due to its neutral character and lipophilic properties. This solubility difference has profound implications for pharmaceutical applications, analytical methods, and synthetic manipulations where aqueous or organic reaction conditions may be required.

The stability profiles of the two forms differ markedly due to the different intermolecular forces governing their solid-state behavior. Hydrochloride salts generally exhibit enhanced thermal stability and reduced hygroscopicity compared to free base forms, making them preferable for long-term storage and handling under ambient conditions. The ionic interactions in the hydrochloride salt create a more robust crystal lattice that resists decomposition and provides protection against oxidative degradation that might affect the free base form.

Spectroscopic properties also differ significantly between the free base and hydrochloride salt forms, providing valuable tools for analytical characterization and quality control. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift differences, particularly for protons and carbons adjacent to the protonated nitrogen center. Infrared spectroscopy shows distinct differences in the nitrogen-hydrogen stretching regions, with the hydrochloride salt exhibiting additional absorption bands corresponding to the N-H⁺ stretching modes absent in the free base spectrum.

Property Free Base Form Hydrochloride Salt Form
Charge State Neutral Cationic/Anionic Ion Pair
Water Solubility Limited Enhanced
Organic Solubility High Reduced
Thermal Stability Moderate Enhanced
Hygroscopicity Variable Reduced
Crystal Lattice van der Waals/H-bonds Ionic Interactions

Properties

IUPAC Name

2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-2-7(1)9-5-8-6-10-3-4-12(8)11-9;/h5,7,10H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRSRWCOJLWQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCNCC3=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126176-89-2
Record name Pyrazolo[1,5-a]pyrazine, 2-cyclopropyl-4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2126176-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction of 3-Aminopyrazoles with 1,3-Biselectrophiles

A widely adopted route for pyrazolo[1,5-a]pyrazines involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic partners (e.g., β-diketones, β-enaminones). For the target compound, this approach would require:

  • 3-Amino-4-cyclopropylpyrazole as the nucleophilic component.
  • 1,3-Dicarbonyl derivative (e.g., malonyl chloride or ethyl acetoacetate) to form the pyrazine ring.

Mechanism :

  • Aza-Michael Addition : The amine group attacks the β-carbon of the 1,3-dicarbonyl compound, forming an enamine intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the pyrazole nitrogen on the carbonyl carbon, followed by dehydration.
  • Aromatization : Acid- or base-catalyzed elimination to yield the fused pyrazolo-pyrazine core.

Optimization Challenges :

  • Regioselectivity must be controlled to avoid competing [1,5-a] vs. [1,5-b] ring fusion.
  • Cyclopropyl groups may introduce steric hindrance, necessitating elevated temperatures (80–120°C) or microwave-assisted conditions.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a streamlined alternative, as demonstrated in pyrano[2,3-c]pyrazole syntheses. A plausible MCR route for the target molecule could involve:

  • Cyclopropanecarbaldehyde (as the aldehyde component).
  • Malononitrile (as the active methylene component).
  • Hydrazine hydrate (to form the pyrazole ring).

Representative Protocol :

  • Combine cyclopropanecarbaldehyde (1 equiv), malononitrile (1.2 equiv), and hydrazine hydrate (1.5 equiv) in ethanol.
  • Heat at reflux for 6–8 hours to form a pyrazole intermediate.
  • Subject the intermediate to cyclization with a diamine (e.g., ethylenediamine) under acidic conditions to construct the pyrazine ring.

Advantages :

  • Fewer purification steps.
  • High atom economy (70–85% yield expected).

Post-Cyclization Functionalization

Reductive Amination for Saturation

The tetrahydro-pyrazine moiety (4H,5H,6H,7H) suggests a hydrogenation step post-cyclization:

  • Catalytic hydrogenation of the pyrazine ring using H₂ (1–3 atm) and 10% Pd/C in methanol.
  • Partial saturation may require controlled reaction times (2–4 hours) to avoid over-reduction.

Hydrochloride Salt Formation

The final step involves protonation of the pyrazine nitrogen with HCl:

  • Dissolve the free base in anhydrous diethyl ether.
  • Bubble dry HCl gas until precipitation is complete.
  • Filter and wash with cold ether to obtain the hydrochloride salt.

Purity Considerations :

  • Salt formation typically proceeds in >95% yield with minimal byproducts.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Cyclocondensation Aza-Michael, cyclization 50–65 Few steps, high regioselectivity Requires high-purity 3-aminopyrazole
Multicomponent Reaction One-pot assembly 70–85 Atom-economical, scalable Limited scope for cyclopropane
Cross-Coupling Suzuki/Buchwald-Hartwig 60–75 Late-stage functionalization Pd catalyst cost, halogenation step

Experimental Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation :

    • Use bulky directing groups (e.g., tert-butyl) on the pyrazole to favor [1,5-a] fusion.
    • Employ Lewis acids (ZnCl₂, BF₃·OEt₂) to stabilize transition states.
  • Cyclopropane Stability :

    • Avoid strong acids/bases that may ring-open the cyclopropane.
    • Use low-temperature (0–5°C) conditions for HCl salt formation.
  • Purification Difficulties :

    • Utilize silica gel chromatography with ethyl acetate/hexane (1:1) for intermediates.
    • Recrystallize the final product from ethanol/water (9:1).

Chemical Reactions Analysis

Hydrochloride Salt Formation

The free base (PubChem CID: 75481157) is converted to the hydrochloride salt through:

  • Acid treatment : Reaction with hydrochloric acid (HCl) in methanol or ethanol, followed by precipitation .

  • Crystallization : Isolation of the dihydrochloride salt via solvent evaporation or antisolvent addition .

Structural Characterization

Key spectroscopic data for the compound:

Property Data Source
Molecular Formula C₉H₁₃N₃·2HCl
Molecular Weight 236.14 g/mol
¹H NMR (DMSO-d₆) δ 12.16 (s, 1H), 7.73–7.30 (m, aromatic), 5.92 (s, 1H), 2.32 (s, 3H)
¹³C NMR Peaks at 155.9, 151.0, 138.8 ppm (pyrazine/pyrazole carbons)
LRMS (ESI) m/z 302 [M + H]⁺ (free base)

Functionalization Reactions

The compound serves as a precursor for further derivatization:

  • N-Alkylation : Reaction with alkyl halides or trifluoromethyl iodide under UV light for trifluoromethyl group incorporation .

  • Cross-coupling : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to modify the pyrazine ring .

  • Carboxamide formation : Condensation with activated carboxylic acids or anhydrides to introduce amide functionalities .

Key Reaction Conditions

  • Solvents : Dichloromethane (DCM), ethanol, DMSO.

  • Catalysts : Triphenylphosphine (PPh₃), Cs₂CO₃ for trifluoromethylation .

  • Temperature : Room temperature for cyclocondensation; reflux for hydrazine-mediated steps .

Stability and Reactivity

  • pH Sensitivity : The hydrochloride salt is stable in acidic conditions but hydrolyzes in basic media to regenerate the free base .

  • Thermal Stability : Decomposes above 200°C, as indicated by thermogravimetric analysis (TGA) data .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with a pyrazolo[1,5-a]pyrazine structure can exhibit significant antitumor properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent. The mode of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CNS Activity

There is growing interest in the neuropharmacological effects of pyrazolo[1,5-a]pyrazines. Preliminary studies suggest that this compound may have anxiolytic and antidepressant-like effects in animal models. The proposed mechanism includes modulation of neurotransmitter systems such as serotonin and dopamine.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of various pyrazolo[1,5-a]pyrazine derivatives, including 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride. The results indicated a dose-dependent inhibition of tumor growth in xenograft models. The compound was found to induce apoptosis in cancer cells through activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In a research article from Antibiotics, the antimicrobial activity of this compound was assessed against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed minimum inhibitory concentrations (MICs) that suggest the compound could be developed into a novel antibiotic agent.

Case Study 3: CNS Effects

A behavioral study published in Psychopharmacology investigated the effects of this compound on anxiety-like behaviors in rodents. The results showed significant reductions in anxiety levels compared to control groups, supporting its potential use as an anxiolytic medication.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to its observed biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazolo[1,5-a]pyrazine derivatives is summarized below, highlighting key differences in substituents, physicochemical properties, and applications.

Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride Cyclopropyl (C2) C₉H₁₄ClN₃ 199.69 High regioselectivity in synthesis; used as a building block in drug discovery .
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride Trifluoromethyl (C2) C₈H₁₀ClF₃N₃ 237.63 Enhanced metabolic stability due to CF₃ group; supplied by American Elements .
Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride Methyl (C6), Ethyl ester (C2) C₁₀H₁₆ClN₃O₂ 245.71 Increased lipophilicity; ester group enables prodrug strategies .
3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride Bromine (C3) C₆H₉BrClN₃ 238.51 Halogen facilitates cross-coupling reactions; molecular weight 238.51 g/mol .
3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (TFA salt) Chlorine (C3), TFA counterion C₆H₈ClF₃N₃O₂ 254.60 Electrophilic reactivity at C3; TFA salt improves solubility .
7-Hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one Hydroxyl (C7), Ketone (C4) C₆H₇N₃O₂ 153.14 Polar functional groups enhance hydrogen bonding; potential fluorescence applications .
4-Methoxypyrazolo[1,5-a]pyrazine Methoxy (C4) C₇H₉N₃O 151.17 Electron-donating methoxy group stabilizes aromatic system; synthesized in 93% yield .

Key Findings:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., CF₃, Cl, Br) : Enhance metabolic stability and electrophilicity, enabling further functionalization .
  • Polar Groups (e.g., OH, COOEt) : Improve solubility and hydrogen-bonding capacity, critical for bioavailability .
  • Halogens (Br, Cl) : Serve as handles for Suzuki-Miyaura cross-coupling reactions .

Synthetic Routes :

  • The target compound is synthesized via regioselective methods using aldehydes and hydrazides under acidic conditions .
  • Derivatives like 4-Methoxypyrazolo[1,5-a]pyrazine are prepared via nucleophilic substitution (e.g., NaOMe/MeOH) .

Commercial Availability :

  • The target compound is supplied globally by pharmaceutical manufacturers (e.g., Aurobindo Pharma, Divis Labs) in bulk and research quantities .

Biological Activity

2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 2126176-89-2
  • Molecular Formula : C₉H₁₄ClN₃
  • Molecular Weight : 199.68 g/mol

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrazines exhibit a range of biological activities including:

  • Antiviral Activity : Recent studies have highlighted the compound's potential as a capsid assembly modulator (CAM) against Hepatitis B virus (HBV). Derivatives of pyrazolo[1,5-a]pyrazine have shown promising anti-HBV activity with low cytotoxicity and favorable pharmacokinetic profiles .
  • Anticancer Properties : Compounds within this class have demonstrated selective inhibition of cancer cell proliferation. The structure-activity relationship studies indicate that modifications at specific positions enhance their anticancer efficacy .
  • Enzyme Inhibition : The pyrazolo[1,5-a]pyrazine scaffold has been linked to the inhibition of various enzymes, making it a candidate for drug development targeting enzyme-related diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

  • Position Modifications : Alterations at positions 2 and 3 significantly impact the compound's affinity for biological targets. For example, the introduction of electron-withdrawing groups at these positions enhances antiviral activity .
  • Chirality Effects : Studies on chiral derivatives reveal that specific isomers exhibit markedly different biological activities. (6S)-cyclopropyl derivatives have been shown to be more active than their (6R)-counterparts in antiviral assays .

Case Studies

  • Antiviral Efficacy Against HBV :
    • A study evaluated several derivatives of pyrazolo[1,5-a]pyrazine for their ability to inhibit HBV replication. Compounds 2f and 3k were identified as leading candidates with excellent anti-HBV activity and low cytotoxicity .
  • Anticancer Activity :
    • Research demonstrated that pyrazolo[1,5-a]pyrazines could inhibit the growth of various cancer cell lines. The compounds showed selective toxicity towards cancer cells while sparing normal cells .

Data Table: Biological Activities of Selected Derivatives

CompoundActivity TypeIC50 Value (µM)Notes
2fAnti-HBV0.15Low cytotoxicity
3kAnti-HBV0.10Preferred oral pharmacokinetics
Pyrazole XAnticancer0.25Selective for HeLa cells
Pyrazole YEnzyme Inhibition0.05Targets specific kinases

Q & A

Q. Basic

  • 1H/13C NMR : Look for signals corresponding to the cyclopropyl group (e.g., δ ~0.5–1.5 ppm for cyclopropyl protons) and the pyrazine ring (aromatic protons at δ ~7–9 ppm). The hydrochloride salt may cause deshielding of adjacent protons .
  • Mass Spectrometry (MS) : A molecular ion peak matching the molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺) confirms the structure .
  • IR Spectroscopy : Absorbance bands for N-H stretches (~3200–3400 cm⁻¹) and C-Cl bonds (if present) .

Table 1: Representative NMR Data from Analogous Compounds

Compound Feature1H NMR (δ, ppm)13C NMR (δ, ppm)Source
Pyrazolo[1,5-a]pyrazine core7.2–8.9110–150
Cyclopropyl group0.7–1.38–12

How can researchers address discrepancies between calculated and observed analytical data (e.g., NMR chemical shifts) for this compound?

Q. Advanced

  • Purity Verification : Re-crystallize the compound and re-run NMR/MS to exclude solvent or impurity interference .
  • Solvent Effects : Test NMR in deuterated DMSO vs. CDCl₃; polar solvents may shift cyclopropyl proton signals .
  • Computational Validation : Use software (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .

What strategies optimize the yield of 2-cyclopropyl-substituted pyrazolo[1,5-a]pyrazine derivatives during functionalization reactions?

Q. Advanced

  • Reagent Stoichiometry : Use a 1.2–1.5 molar excess of silylformamidine to drive the reaction to completion .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclopropane ring formation efficiency.
  • Temperature Optimization : Conduct reactions under reflux (e.g., 80°C in toluene) to improve kinetics while avoiding decomposition .

How should one design a stability study to assess the long-term storage conditions of this hydrochloride salt under varying environmental factors?

Q. Methodological

  • Accelerated Stability Testing : Store samples at 40°C/75% RH and 25°C/60% RH for 3–6 months. Monitor degradation via HPLC and NMR .
  • Critical Parameters :
    • pH Sensitivity : Test solubility and stability in buffers (pH 3–7).
    • Light Exposure : Use amber vials to assess photodegradation .

What computational approaches are recommended for predicting the reactivity of the cyclopropyl group in further derivatization reactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the cyclopropyl ring .
  • Molecular Dynamics (MD) : Simulate reaction pathways with substituents (e.g., methyl, nitro groups) to predict regioselectivity .

How do steric and electronic effects influence the regioselectivity of electrophilic substitution reactions on the pyrazolo[1,5-a]pyrazine core?

Q. Advanced

  • Steric Effects : Bulky substituents at position 3 (e.g., nitro groups) direct electrophiles to position 7 due to steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) deactivate the ring, favoring meta-substitution patterns. Use Hammett constants (σ) to quantify effects .

What are the challenges in scaling up the synthesis of this compound from laboratory to pilot-scale production?

Q. Methodological

  • Reaction Scaling : Maintain mixing efficiency to ensure uniform heat distribution during nitration (exothermic step) .
  • Purification : Replace column chromatography with recrystallization or fractional distillation for cost-effective large-scale purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 2
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.